N,N-dimethylthiophene-3-carbothioamide
Description
N,N-Dimethylthiophene-3-carbothioamide is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a carbothioamide (-C(=S)-N(CH₃)₂) group at the 3-position. The carbothioamide moiety enhances lipophilicity compared to its carboxamide analogs, which may influence biological activity and solubility.
Properties
Molecular Formula |
C7H9NS2 |
|---|---|
Molecular Weight |
171.3g/mol |
IUPAC Name |
N,N-dimethylthiophene-3-carbothioamide |
InChI |
InChI=1S/C7H9NS2/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 |
InChI Key |
IIJLACSPKLTSKK-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)C1=CSC=C1 |
Canonical SMILES |
CN(C)C(=S)C1=CSC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Functional Groups and Substituents
Carbothioamide vs. Carboxamide :
- N,N-Dimethylthiophene-3-carbothioamide contains a thioamide (-C(=S)-N(CH₃)₂) group. This contrasts with compounds like N-(2-nitrophenyl)thiophene-2-carboxamide (), which has a carboxamide (-C(=O)-NH-Ar) group. The C=S bond in thioamides increases lipophilicity and alters hydrogen-bonding capacity compared to C=O bonds .
- Hydrazinecarbothioamides (): Compounds such as N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide feature a hydrazine-linked thioamide with aromatic substituents, enhancing π-π stacking and anticancer activity .
- Thiophene vs. Thienopyridine: Thieno[2,3-b]pyridine derivatives () have fused rings, increasing planar rigidity and electronic conjugation, which may enhance binding to biological targets compared to simple thiophenes .
Crystallographic and Conformational Insights
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), dihedral angles between the benzene and thiophene rings range from 8.5° to 13.5°, influencing molecular packing and intermolecular interactions. The dimethyl groups in the target compound may introduce steric effects, altering these angles and crystal lattice stability .
Comparison with Other Methods
- Thienopyridine Carboxamides (): Synthesized using multi-step reactions in solvents like DMF or CH₂Cl₂/EtOH under reflux, achieving yields of 65–85%. These methods may require optimization for thioamide derivatives due to sulfur’s reactivity .
- Nitro-Substituted Carboxamides (): Prepared via acetonitrile reflux of 2-thiophenecarbonyl chloride and 2-nitroaniline. A similar approach could yield the target compound by replacing nitroaniline with dimethylamine .
Physicochemical and Spectral Properties
Melting Points and Solubility
Melting Points :
Lipophilicity :
Spectral Data Comparison
Anticancer Potential
- Hydrazinecarbothioamides (): Demonstrated IC₅₀ values as low as 0.8 µM/L against MCF-7 breast cancer cells, comparable to doxorubicin. The pyridinylmethylene moiety enhances DNA intercalation .
- Thiophene Carboxamides (): Reported genotoxicity in human cells, suggesting thioamides may require structural optimization to balance efficacy and safety .
Antioxidant Activity
- N-(Dimethylphenyl)hydrazinecarbothioamides (): Exhibited potent radical scavenging due to the thioamide group’s electron-donating capacity. The dimethyl groups may further stabilize radical intermediates .
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